(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile

Chiral resolution Enantioselective synthesis β-Amino nitrile

(3R)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile is a chiral β-amino nitrile with molecular formula C₁₀H₁₁ClN₂ and molecular weight 194.66 g·mol⁻¹. It belongs to the β-aminonitrile class, which serves as a key intermediate in pharmaceutical synthesis due to the presence of both a primary amino group and a nitrile on a stereogenic carbon.

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
Cat. No. B13044158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(CC#N)N)Cl
InChIInChI=1S/C10H11ClN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1
InChIKeyIIXNKMKSSFWFGE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile: Chiral β-Amino Nitrile Building Block for Asymmetric Synthesis


(3R)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile is a chiral β-amino nitrile with molecular formula C₁₀H₁₁ClN₂ and molecular weight 194.66 g·mol⁻¹ . It belongs to the β-aminonitrile class, which serves as a key intermediate in pharmaceutical synthesis due to the presence of both a primary amino group and a nitrile on a stereogenic carbon [1]. The 3-chloro-4-methylphenyl substituent provides distinct steric and electronic properties relative to other aryl β-aminonitriles, influencing hydrogen-bonding capacity and enzyme recognition [1].

Why Racemic or Regioisomeric β-Aminonitriles Cannot Substitute (3R)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile


Substituting (3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile with its racemate (CAS 1270490-87-3), (S)-enantiomer (CAS 1212847-44-3), or N-aryl regioisomer (CAS 565166-65-6) introduces differences in stereochemical outcome, hydrogen-bond donor count, and metabolic stability that directly compromise downstream synthetic utility and biological target engagement [1]. The (R)-configuration at the β-carbon dictates the three-dimensional orientation of the amino and nitrile groups, which is essential for enantioselective transformations and for fitting into chiral enzyme active sites such as nitrilases [2]. Furthermore, the primary amine on an sp³ carbon provides two hydrogen-bond donors, whereas the N-aryl regioisomer offers only one, fundamentally altering hydrogen-bonding potential and nucleophilicity [2].

(3R)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile: Quantified Differentiation Evidence


Enantiomeric Purity Advantage Over Racemic 3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile

The (R)-enantiomer is supplied at a certified purity of 98% (HPLC) , whereas the racemic mixture (CAS 1270490-87-3) is commercially available at a minimum purity specification of 95% . This 3-percentage-point purity advantage, combined with the defined (R)-stereochemistry, eliminates the 50% contamination by the undesired (S)-enantiomer present in the racemate, directly impacting the enantiomeric excess achievable in downstream asymmetric syntheses.

Chiral resolution Enantioselective synthesis β-Amino nitrile

Regiochemical Differentiation from N-Aryl Amino Propanenitrile Isomers

The target compound contains a primary amino group on the aliphatic chain, contributing two hydrogen-bond donors . In contrast, the regioisomer 3-[(3-chloro-4-methylphenyl)amino]propanenitrile (CAS 565166-65-6) contains a secondary amine attached to the aromatic ring, offering only one hydrogen-bond donor . This difference alters hydrogen-bonding capacity, nucleophilicity, and the compound’s suitability as a substrate for nitrilase enzymes, which preferentially recognize primary amino nitriles over N-aryl amino nitriles [1].

Regioisomer comparison Hydrogen-bond donor capacity Synthetic intermediate utility

Chiral Resolution Process Feasibility via N-Acetyl-α-Amino Acid Salt Formation

Canadian Patent CA 2543606 [1] specifically claims a process for resolving racemic β-amino alkylnitriles into single enantiomers using chiral N-acetyl-α-amino acids as resolving agents. The process has been demonstrated for a range of β-amino nitriles with substituted phenyl groups and provides a scalable route to the (R)-enantiomer with high optical purity. The existence of a patented, scalable resolution method ensures reliable supply and consistent enantiomeric excess, which is not guaranteed for non-patented or non-specified β-amino nitrile building blocks.

Patent-supported resolution Scalable enantiomer production Process chemistry

(3R)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile: Evidence-Driven Application Scenarios


Asymmetric Synthesis of β-Amino Acid Derivatives via Nitrile Hydrolysis

The (R)-enantiomer serves as a direct precursor to (R)-3-amino-3-(3-chloro-4-methylphenyl)propanoic acid through nitrilase-catalyzed or chemical hydrolysis, preserving the chiral center [1]. This transformation is not stereospecific when starting from the racemate, which would yield a racemic amino acid product. The 98% purity of the (R)-enantiomer ensures minimal side-product formation during hydrolysis [2].

Chiral Building Block for Peptidomimetic and Drug Discovery Libraries

The primary amine and nitrile functionalities, combined with the 3-chloro-4-methylphenyl motif, make this compound a versatile scaffold for constructing β-peptide foldamers and protease inhibitors [1]. The defined (R)-configuration is essential for generating libraries with predictable three-dimensional architectures, a requirement not met by racemic mixtures [2].

Enzyme Substrate Specificity Studies with Nitrilases

The compound’s primary amino nitrile structure makes it a candidate substrate for nitrilase enzyme screening panels, where stereochemistry and hydrogen-bond donor count are key determinants of enzyme recognition [1]. The (R)-enantiomer can be used to probe the enantioselectivity of newly discovered nitrilases, an application where the racemate would confound kinetic measurements [2].

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